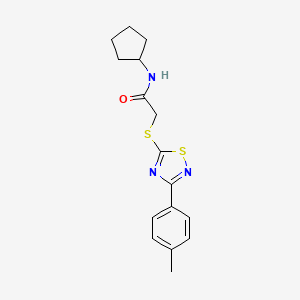
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a thiadiazole ring, a cyclopentyl group, and a p-tolyl group. Compounds like these are often synthesized and studied for their potential biological activities and industrial applications due to their unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves:
Formation of the 1,2,4-thiadiazole ring: : The construction of the thiadiazole ring is achieved by condensing thiosemicarbazide with an appropriate acid chloride or similar compound.
Introduction of the p-tolyl group: : This step usually involves a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the thiadiazole ring.
Cyclopentylation and Acetamide formation: : The final stages involve reacting the intermediate with cyclopentylamine and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial methods often scale these steps, optimizing for cost and efficiency. Common techniques include continuous flow synthesis and catalytic processes that improve yield and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction can target the nitrogen atoms, altering the electronic characteristics of the compound.
Substitution: : Various electrophilic and nucleophilic substitutions can occur at the aromatic p-tolyl group.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or KMnO4 under mild conditions.
Reduction: : Utilizes reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: : Reagents like halogenating agents (e.g., N-bromosuccinimide for bromination) are commonly used.
Major Products Formed
These reactions can produce:
Sulfoxides and sulfones (from oxidation)
Amines (from reduction)
Various substituted derivatives (from substitution reactions)
科学的研究の応用
Chemistry
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as an important intermediate in the synthesis of more complex molecules, and as a model compound to study thiadiazole chemistry.
Biology and Medicine
The compound is often studied for its potential antibacterial, antifungal, and anti-inflammatory properties. Research focuses on how modifications to the thiadiazole ring influence biological activity.
Industry
In industrial applications, derivatives of this compound are explored for use in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis.
作用機序
The compound typically acts by interacting with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and pi-pi interactions with the active site of enzymes, leading to inhibition or activation.
Molecular Targets and Pathways
Common targets include:
Enzymes: : Inhibition of key enzymes in bacterial cell walls or metabolic pathways.
Receptors: : Binding to receptors involved in inflammatory responses.
類似化合物との比較
Similar compounds include other thiadiazoles like 2-aminothiadiazole and 2-mercaptothiadiazole. Each of these compounds has unique substituents that influence their chemical properties and biological activities. What sets N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide apart is its specific combination of cyclopentyl and p-tolyl groups, which enhance its stability and specificity in reactions and applications.
特性
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-6-8-12(9-7-11)15-18-16(22-19-15)21-10-14(20)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCFRHGWRLVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
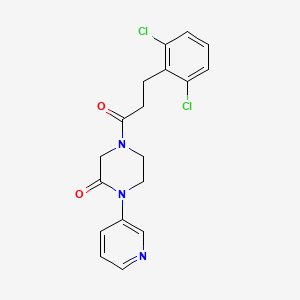
![Methyl 2-[4-hydroxy-1-(2-methoxybenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2916944.png)
![methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2916945.png)
![2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2916947.png)
![2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2916948.png)
![methyl 6-[(3-chlorobenzenesulfonyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2916950.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2916951.png)
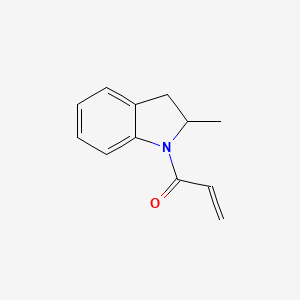
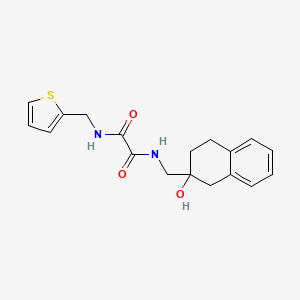
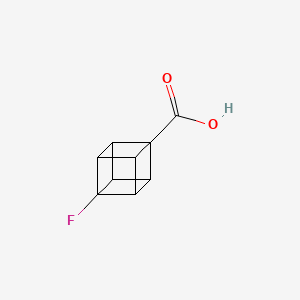
![1-Phenyl-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]pyrazole-4-carbaldehyde](/img/structure/B2916958.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2916960.png)
![ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate](/img/structure/B2916961.png)
![3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine](/img/structure/B2916963.png)
